N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility in various solvents. For the related compound Acetamide, N-(2,5-dimethylphenyl)-, the molecular weight is 163.2163 .Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including compounds structurally related to "N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide," have been studied for various biological effects. For instance, research by Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, underscoring their commercial importance and the biological consequences of exposure (Kennedy, 2001). Although this review focused on the toxicological profiles of these compounds, it highlights the interest in understanding the biological activities of acetamide derivatives, which could extend to the compound .
Thiophene Analogues and Carcinogenic Evaluation
Research on thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, has been conducted to evaluate potential carcinogenicity. Ashby et al. (1978) synthesized and evaluated thiophene analogues for their carcinogenic potential, providing insights into the structural activity relationships and the potential health risks of such compounds (Ashby et al., 1978). This research could be indirectly relevant to understanding the safety profile of structurally complex acetamide derivatives.
Advanced Oxidation Processes and Environmental Impact
The environmental fate and degradation of compounds related to acetaminophen, a known pharmaceutical with an acetamide moiety, have been studied to understand their impact on water sources and ecosystems. Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, providing insights into the environmental persistence and potential risks of related compounds (Qutob et al., 2022). This research underscores the importance of assessing the environmental implications of synthetic compounds, including those with acetamide groups.
Mechanism of Action
Target of action
Thiazole derivatives, which this compound is a part of, have been found to exhibit various biological activities such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of action
For example, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .
properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-25-17-9-7-16(8-10-17)12-20(24)23-21-22-19(13-26-21)18-11-14(2)5-6-15(18)3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAXKCDUAFFJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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